![molecular formula C19H16N6OS B13364991 2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364991.png)
2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a complex heterocyclic compound that features a unique fusion of triazole, thiadiazole, and imidazopyridine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles, leading to the formation of regioisomers . Another method involves the bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl]-1H-indoles under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalytic amounts of piperidine in refluxing ethanol, as well as employing microwave-assisted synthesis to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated aromatics or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate for the preparation of other complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds allows it to interact with various receptors and enzymes, leading to its diverse biological activities . For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, disrupting their normal function and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with similar structural features and biological properties.
Uniqueness
2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine stands out due to its unique combination of triazole, thiadiazole, and imidazopyridine rings, which confer a distinct set of chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for drug design and development.
Eigenschaften
Molekularformel |
C19H16N6OS |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6OS/c1-12-7-3-4-8-14(12)26-11-16-23-25-18(21-22-19(25)27-16)17-13(2)20-15-9-5-6-10-24(15)17/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
CZBWVFLWYBMQTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-Methoxy-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxylic acid](/img/structure/B13364913.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364921.png)

![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13364932.png)
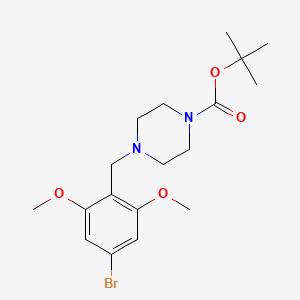
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364948.png)
![2-{2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B13364950.png)
![3-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364953.png)
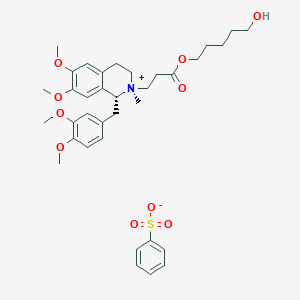
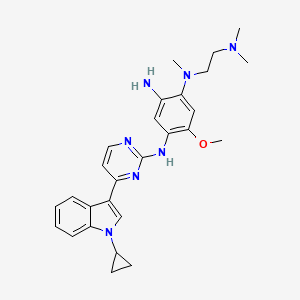
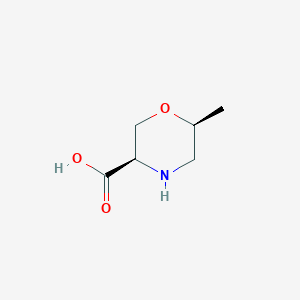

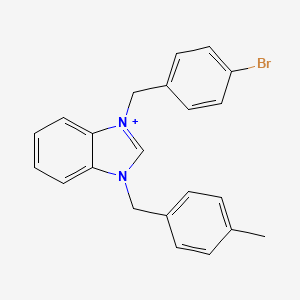
![5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)
